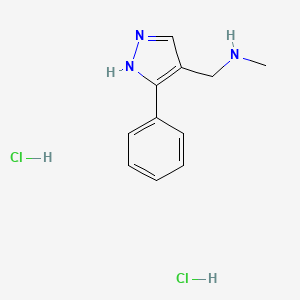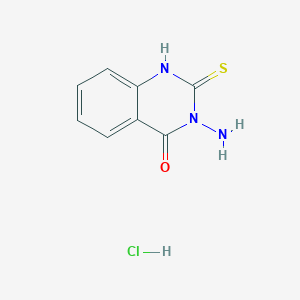![molecular formula C11H20Cl2N2O B6351052 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride CAS No. 1993053-32-9](/img/structure/B6351052.png)
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its unique structure, which includes an amino group, a dimethylamino group, and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Wirkmechanismus
Target of Action
It is suggested that it may act as an inhibitor of choline uptake .
Mode of Action
It is known to be a potent protector against mechlorethamine cytotoxicity . This suggests that it may interact with its targets to prevent or reduce the cytotoxic effects of mechlorethamine.
Biochemical Pathways
Given its potential role as an inhibitor of choline uptake , it may impact pathways related to choline metabolism and neurotransmission.
Result of Action
Its potential role as a protector against mechlorethamine cytotoxicity suggests that it may have cytoprotective effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride are largely determined by its functional groups. The amino group can act as a base, accepting a proton and forming a positively charged ammonium ion. This can facilitate interactions with negatively charged molecules or molecular regions . The hydroxyl group can form hydrogen bonds, allowing the compound to interact with a wide range of biomolecules .
Cellular Effects
The cellular effects of this compound are not fully understood at this time. Given its chemical structure, it is likely that it can interact with various types of cells and cellular processes. For example, it may influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not currently known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, depending on factors such as its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound likely vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not currently known. Given its chemical structure, it is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not currently known. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with appropriate reagents. One common method includes the use of thionyl chloride to convert 3-dimethylamino-1-propanol into 1-chloro-3-dimethylaminopropane hydrochloride . This intermediate can then be reacted with 4-(dimethylamino)phenylamine under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, reducing the time and cost associated with production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride: A structurally similar compound with comparable properties.
4-(dimethylamino)triphenylphosphine: Another compound with a dimethylamino group, used in different chemical reactions.
Uniqueness
2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
Eigenschaften
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVTNQJUFBMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)







![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B6351077.png)

